Gluconasturtiin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

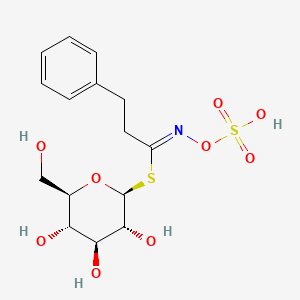

Gluconasturtiin is a complex organic compound with a molecular formula of C15H21NO9S2 and a molecular weight of 423.5 g/mol. This compound is an aralkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-phenyl-N-(sulfooxy)propanimidoyl group at the anomeric sulfur. It is primarily used for research purposes and is not intended for human or veterinary use.

Vorbereitungsmethoden

The synthesis of Gluconasturtiin involves several steps. The synthetic route typically starts with the preparation of 1-thio-beta-D-glucopyranose, which is then reacted with 3-phenyl-N-(sulfooxy)propanimidoyl chloride under specific reaction conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of Gluconasturtiin

-

Enzymatic Hydrolysis : The primary chemical reaction of this compound involves enzymatic hydrolysis by myrosinase. When a plant containing this compound is damaged, myrosinase cleaves the glucose group from this compound, leading to the formation of an unstable intermediate that rearranges to form phenethyl isothiocyanate (PEITC) . This reaction is a key part of the plant's defense mechanism against pests and herbivores and is also known as the "mustard oil bomb" .

This compoundMyrosinasePhenethyl Isothiocyanate PEITC +Other products -

Non-Enzymatic Degradation : this compound can also undergo non-enzymatic, iron-dependent degradation to form a simple nitrile . In watercress seeds, this reaction is significant at room temperature and is enhanced by heating .

Formation of Phenethyl Isothiocyanate (PEITC)

-

PEITC, the main product of this compound hydrolysis, is a reactive compound with various biological activities .

-

PEITC has demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in human hepatocarcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells . The mechanism involves cell cycle arrest, and the activation of caspases, leading to mitochondrial-associated cell death .

This compoundMyrosinasePEITC

Thermal Degradation

-

This compound is heat-labile and undergoes thermal degradation at high temperatures (above 120 °C), leading to the formation of 3-phenylpropionitrile . Heating seeds containing this compound to 130 °C can significantly increase nitrile formation .

Impact of Environmental Factors

-

Temperature : Lower temperatures increase this compound concentration in watercress . Watercress plants grown at 10-15 °C have a higher this compound concentration than those grown at 20-25 °C .

-

Photoperiod : Long days (16 hours) result in higher this compound concentrations compared to short days (8 hours) .

-

Light Quality : Red light exposure increases this compound concentration in watercress, while far-red light has the opposite effect .

Genotoxic Effects

-

This compound can exhibit genotoxic activity. It can induce point reverse mutations in growing cells, suggesting a direct role or the involvement of CYP-linked metabolites in the genotoxic response .

-

The addition of myrosinase can increase mitotic gene conversion, likely due to the formation of PEITC .

Wissenschaftliche Forschungsanwendungen

Gluconasturtiin has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Gluconasturtiin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The sulfooxy group is particularly important for its reactivity and ability to form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Gluconasturtiin is unique due to its specific structure and functional groups. Similar compounds include:

1-S-[(1Z)-2-methyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose: This compound has a similar structure but with a methyl group instead of a phenyl group.

1-S-[3-phenyl-N-(sulfonatooxy)propanimidoyl]-1-thio-beta-D-glucopyranose: This compound has a sulfonatooxy group instead of a sulfooxy group.

These similar compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.

Eigenschaften

Molekularformel |

C15H21NO9S2 |

|---|---|

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate |

InChI |

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

CKIJIGYDFNXSET-OOMJLXHVSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Synonyme |

1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose 2-phenylethyl glucosinolate gluconasturtiin phenethylglucosinolate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.